1-(Furan-2-yl)-4-methoxybutan-2-amine
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Overview
Description
“1-(Furan-2-yl)-4-methoxybutan-2-amine” is a chemical compound that is part of a class of chemicals known as furan derivatives . Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The specific compound you’re asking about, “this compound”, is not widely documented in the literature, and there is limited information available about its specific properties and uses .
Scientific Research Applications
Catalytic Conversion of Biomass to Amines
Research has shown the efficient conversion of furfural, derived from biomass, to furan-derived amines like 1-(furan-2-yl)-4-methylpentan-2-amine using Ru/C as a catalyst. This process highlights the potential of using renewable resources for the production of valuable amine intermediates, with significant yields achievable directly from furfural. This method is notable for its simplicity and efficiency, presenting a sustainable approach to synthesizing furan-derived amines (Shi Jiang et al., 2020).
Novel Furan Derivatives from Endophytic Fungi
Furan derivatives with potential bioactive properties have been isolated from a mangrove-derived endophytic fungus, showcasing the diversity of natural sources for furan compounds. This research expands the chemical space of furan derivatives, which could have implications for pharmaceutical and material sciences (Liang-Liang Chen et al., 2017).
Silicon Complexes with Furan Derivatives
The synthesis and characterization of silicon complexes using furancarbinol derivatives highlight the potential applications of furan compounds in materials science. These complexes, through various reactions, demonstrate the versatility of furan derivatives in forming novel compounds with potential utility in polymers and silicon-based materials (Gurjaspreet Singh et al., 2013).
Future Directions
The future directions for research on “1-(Furan-2-yl)-4-methoxybutan-2-amine” and other furan derivatives are promising. Furan derivatives have been studied for their potential applications in various fields, including as intermediates in the production of amines . Furthermore, new furan-based derivatives have been synthesized and evaluated for their anticancer activity . These studies suggest that furan derivatives, including “this compound”, could have potential applications in various areas of research and industry.
Mechanism of Action
Target of Action
Furan derivatives have been found to demonstrate antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . Therefore, it can be inferred that the compound may interact with targets related to these microorganisms.
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in the biological functions of these targets
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on a similar compound, 1-furan-2-yl-3-pyridine-2-yl-propenone (fpp-3), showed that it had no significant effect on the pharmacokinetic parameters of warfarin when administered to rats . This suggests that 1-(Furan-2-yl)-4-methoxybutan-2-amine may have similar pharmacokinetic properties.
Result of Action
Furan derivatives have been found to demonstrate moderate antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
The synthesis of a similar compound, (s)-1-(furan-2-yl)propan-1-ol, was carried out using the lactobacillus paracasei bd101 biocatalyst obtained from boza, a grain-based fermented beverage . This suggests that the action of this compound may be influenced by the presence of certain microorganisms and the conditions of the fermentation process.
Properties
IUPAC Name |
1-(furan-2-yl)-4-methoxybutan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-11-6-4-8(10)7-9-3-2-5-12-9/h2-3,5,8H,4,6-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKZSACBDUVPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC1=CC=CO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283453 |
Source
|
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-71-4 |
Source
|
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furanethanamine, α-(2-methoxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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